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Compound of Interest

Compound Name: Sofosbuvir impurity D

Cat. No.: B1150400 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical

properties of Sofosbuvir impurity D. Due to the limited availability of specific experimental

data for this particular impurity in the public domain, this guide also includes generalized

experimental protocols for the characterization of pharmaceutical impurities, in accordance with

industry standards and regulatory guidelines.

Introduction to Sofosbuvir Impurity D
Sofosbuvir is a direct-acting antiviral medication used in the treatment of Hepatitis C. As with

any synthesized active pharmaceutical ingredient (API), impurities can arise during the

manufacturing process or upon storage. Sofosbuvir impurity D is one such impurity that

requires careful monitoring and characterization to ensure the safety and efficacy of the final

drug product. Understanding its physicochemical properties is crucial for developing analytical

methods for its detection and control, as well as for assessing its potential impact.

Physicochemical Data
The following table summarizes the available physicochemical data for Sofosbuvir impurity D.

It is important to note that while basic molecular information is readily available, specific

experimental data such as melting point, boiling point, and pKa have not been found in publicly

accessible scientific literature. The provided data is a combination of information from various

chemical databases and supplier specifications.
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Property Value Source(s)

Chemical Name

propan-2-yl (2S)-2-

{[({(2S,3S,4S,5S)-5-(2,4-dioxo-

1,2,3,4-tetrahydropyrimidin-1-

yl)-4-fluoro-3-hydroxy-4-

methyloxolan-2-yl]methoxy}

(phenoxy)phosphoryl]amino}pr

opanoate

[1][2]

Molecular Formula C22H29FN3O9P [1][2]

Molecular Weight 529.45 g/mol [1][2]

Monoisotopic Mass 529.16254467 Da [2]

Appearance Reported as a solid [3]

XLogP3-AA (Computed) 1 [2]

Hydrogen Bond Donor Count

(Computed)
3 [2]

Hydrogen Bond Acceptor

Count (Computed)
10 [2]

Rotatable Bond Count

(Computed)
11 [2]

SMILES
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(OC[C@@H]1O--INVALID-
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[1]

InChI InChI=1S/C22H29FN3O9P/c1-

13(2)33-19(29)14(3)25-

36(31,35-15-8-6-5-7-9-15)32-

12-16-18(28)22(4,23)20(34-

16)26-11-10-17(27)24-

21(26)30/h5-11,13-

14,16,18,20,28H,12H2,1-4H3,

[1]
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(H,25,31)

(H,24,27,30)/t14-,16-,18-,20-,2

2-,36-/m0/s1

InChIKey
TTZHDVOVKQGIBA-

BETQXWJISA-N
[1]

Melting Point Data not publicly available

Boiling Point Data not publicly available

Solubility Data not publicly available

pKa Data not publicly available

Logical Workflow for Impurity Identification and
Characterization
The identification and characterization of a pharmaceutical impurity like Sofosbuvir impurity D
follows a logical workflow as outlined by regulatory bodies such as the International Council for

Harmonisation (ICH).[1][2][4][5][6] The following diagram illustrates this general process.
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Caption: Logical workflow for pharmaceutical impurity management.
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Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties of a specific

pharmaceutical impurity are often proprietary. However, the following sections describe

standard methodologies that are widely used in the pharmaceutical industry for such

characterizations.

High-Performance Liquid Chromatography (HPLC) for
Detection and Quantification
A stability-indicating HPLC method is the cornerstone for the analysis of impurities.

Instrumentation: A standard HPLC or UPLC system equipped with a UV or PDA detector.

Column: A C18 reversed-phase column is commonly used for nucleotide analogs. For

example, an Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm) column has been reported for

the analysis of Sofosbuvir and its impurities.[7]

Mobile Phase: A gradient elution is often employed to separate the main component from its

impurities. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., 0.1%

trifluoroacetic acid in water) and an organic solvent like acetonitrile.[7]

Flow Rate: Typically 1.0 mL/min.

Detection Wavelength: The wavelength should be selected based on the UV absorbance

maximum of the impurity. For Sofosbuvir and its related compounds, 260 nm is a common

detection wavelength.[7]

Sample Preparation: A stock solution of the impurity standard is prepared in a suitable

solvent (e.g., methanol or a mixture of the mobile phase components). This is then diluted to

various concentrations to establish a calibration curve for quantification.

Validation: The method must be validated according to ICH guidelines, assessing

parameters such as specificity, linearity, range, accuracy, precision, and robustness.[8][9][10]

Melting Point Determination
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Instrumentation: A digital melting point apparatus.

Procedure:

A small, dry sample of the purified impurity is packed into a capillary tube.

The capillary tube is placed in the heating block of the apparatus.

The sample is heated at a controlled rate.

The temperature range from the appearance of the first liquid droplet to the complete

melting of the sample is recorded as the melting point.

Solubility Determination
Instrumentation: A thermostatically controlled shaker, analytical balance, and a suitable

analytical technique for quantification (e.g., HPLC-UV).

Procedure (Equilibrium Solubility Method):

An excess amount of the solid impurity is added to a known volume of the solvent of

interest (e.g., water, buffers at different pH values, organic solvents).

The mixture is agitated in a thermostatically controlled shaker at a constant temperature

until equilibrium is reached (typically 24-48 hours).

The suspension is filtered to remove the undissolved solid.

The concentration of the dissolved impurity in the filtrate is determined using a validated

analytical method like HPLC-UV.

pKa Determination
Instrumentation: A potentiometer with a pH electrode or a UV-Vis spectrophotometer.

Procedure (Potentiometric Titration):

A known amount of the impurity is dissolved in a suitable solvent (often a co-solvent

system like water-methanol if aqueous solubility is low).
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The solution is titrated with a standardized solution of a strong acid or base.

The pH of the solution is measured after each addition of the titrant.

A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at

the half-equivalence point.

Procedure (UV-Vis Spectrophotometry):

The UV-Vis spectrum of the impurity is recorded in a series of buffers with different pH

values.

Changes in the absorbance at a specific wavelength, corresponding to the ionization of a

functional group, are monitored.

The pKa is calculated from the plot of absorbance versus pH.

Conclusion
While specific experimental physicochemical data for Sofosbuvir impurity D are not widely

published, this guide provides the foundational chemical and computed properties available.

The logical workflow and generalized experimental protocols presented herein offer a robust

framework for the characterization of this and other pharmaceutical impurities. Adherence to

these systematic approaches, guided by regulatory frameworks like the ICH guidelines, is

essential for ensuring the quality, safety, and efficacy of pharmaceutical products. For definitive

characterization, these general protocols would need to be specifically adapted and validated

for Sofosbuvir impurity D.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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